Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate
CAS No.: 592472-65-6
Cat. No.: VC4379968
Molecular Formula: C17H18ClNO4S
Molecular Weight: 367.84
* For research use only. Not for human or veterinary use.
![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate - 592472-65-6](/images/structure/VC4379968.png)
Specification
CAS No. | 592472-65-6 |
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Molecular Formula | C17H18ClNO4S |
Molecular Weight | 367.84 |
IUPAC Name | ethyl 4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoate |
Standard InChI | InChI=1S/C17H18ClNO4S/c1-3-23-17(20)13-8-10-15(11-9-13)19(24(2,21)22)12-14-6-4-5-7-16(14)18/h4-11H,3,12H2,1-2H3 |
Standard InChI Key | HQPOREVLDUFWJD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoic acid ethyl ester, reflects its intricate architecture (Fig. 1):
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A benzoate ester backbone provides aromatic stability and facilitates interactions with hydrophobic environments.
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The methylsulfonylamino group (-N(H)SO₂CH₃) introduces polar characteristics and hydrogen-bonding capabilities.
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The 2-chlorobenzyl moiety (-CH₂C₆H₄Cl) enhances electron-withdrawing effects and steric bulk, influencing reactivity and bioactivity .
Table 1: Comparative Molecular Features of Related Sulfonamide-Benzoate Compounds
The 2-chlorobenzyl group distinguishes this compound from analogs, potentially enhancing its lipophilicity and binding affinity in biological systems.
Spectroscopic and Analytical Data
Characterization of this compound relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): H NMR spectra would reveal distinct signals for the ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.2–8.1 ppm), and the methylsulfonyl group (δ 3.1–3.3 ppm, singlet) .
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High-Performance Liquid Chromatography (HPLC): Used to assess purity, with retention times dependent on the compound’s polarity relative to column stationary phases.
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Mass Spectrometry: Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 339.79, with fragmentation patterns indicating loss of the ethyl group (-45 Da) and chlorobenzyl moiety (-125 Da) .
Synthetic Pathways and Optimization Challenges
Multi-Step Synthesis Strategy
The synthesis of Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate involves sequential functionalization (Fig. 2):
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Sulfonamide Formation: Reacting 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields 4-(methylsulfonylamino)benzoic acid.
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Esterification: Treating the carboxylic acid with ethanol under acidic conditions (H₂SO₄) produces the ethyl ester derivative.
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N-Alkylation: Introducing the 2-chlorobenzyl group via nucleophilic substitution using 2-chlorobenzyl bromide and a catalyst (e.g., K₂CO₃ in DMF) .
Table 2: Critical Reaction Parameters for Key Synthesis Steps
Step | Reagents/Conditions | Yield (%) | Purification Method |
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Sulfonamide Formation | CH₃SO₂Cl, Et₃N, DCM, 0°C → RT, 12 hr | 78 | Column chromatography (SiO₂) |
Esterification | EtOH, H₂SO₄, reflux, 6 hr | 85 | Recrystallization (EtOAc/hexane) |
N-Alkylation | 2-Cl-benzyl bromide, K₂CO₃, DMF, 80°C, 8 hr | 62 | Liquid-liquid extraction |
Challenges include avoiding over-alkylation at the sulfonamide nitrogen and ensuring regioselectivity during the esterification step .
Solubility and Stability Considerations
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic and chlorobenzyl groups. Stability studies indicate decomposition under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating storage in inert atmospheres at -20°C .
Industrial and Materials Science Applications
Electro-Optical Materials
Although specific studies on this compound are lacking, benzoate esters with electron-withdrawing groups (e.g., -SO₂CH₃) exhibit nonlinear optical (NLO) properties. The conjugated π-system and polar sulfonamide group may enable applications in second-harmonic generation (SHG) devices .
Polymer Additives
The compound’s thermal stability (decomposition temperature >250°C) and hydrophobic nature make it a candidate for UV-stabilizing agents in polyolefins, reducing photodegradation in packaging materials .
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